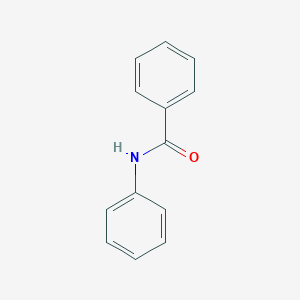

Benzanilide

説明

Structure

3D Structure

特性

IUPAC Name |

N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSKZLHKADLHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059096 | |

| Record name | N-Phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline] | |

| Record name | Benzanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000201 [mmHg] | |

| Record name | Benzanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-98-1 | |

| Record name | Benzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1B12366O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Benzanilide

Novel Approaches to Benzanilide Synthesis

The quest for more efficient and selective methods for amide bond formation has led to the development of several innovative approaches for synthesizing benzanilides. These modern techniques often offer advantages over classical methods in terms of yield, reaction conditions, and substrate scope.

Catalytic Amidation Reactions for Benzanilide Formation

Catalytic amidation reactions represent a significant advancement in amide synthesis, often avoiding the need for stoichiometric activating agents and minimizing waste production. These methods typically involve the use of transition metals or other catalysts to facilitate the direct coupling of carboxylic acids or their derivatives with amines.

Transition metal catalysis, particularly using palladium, has become a cornerstone for constructing C-N bonds in modern organic synthesis. mdpi.com Palladium-catalyzed methods have been developed for the amidation of aryl halides and the direct C-H amination of anilides, providing versatile routes to benzanilides. latrobe.edu.aunih.gov

One prominent strategy involves the palladium-catalyzed coupling of aryl halides with isocyanides to form a range of amides under mild conditions. nih.gov Another powerful approach is the direct C-H functionalization, where a catalyst activates a C-H bond, typically ortho to a directing group, for subsequent amination. For instance, palladium(II)-catalyzed regioselective C-H hydroxylation of benzanilides has been demonstrated to produce ortho-hydroxylated benzanilides, which are valuable precursors in drug discovery. website-files.comnih.gov In these reactions, the amide group of the benzanilide acts as a directing group, guiding the catalyst to a specific C-H bond. nih.gov

Research has shown that the choice of metal catalyst can influence the regioselectivity of the reaction. For example, in the ortho-hydroxylation of N-alkyl-benzanilides, a Pd(II) catalyst directs hydroxylation to the phenyl ring of the aniline (B41778) moiety, whereas a Ru(II) catalyst results in hydroxylation on the benzoyl group's phenyl ring. nih.gov This difference is attributed to steric and electronic factors, with electronic effects being dominant in the palladium-catalyzed reactions. website-files.comnih.gov

A notable development is the use of palladium nanoparticles doped on a clay support (Pd-clay) as a heterogeneous catalyst. tandfonline.com This system has proven effective for benzanilide synthesis, particularly when combined with microwave irradiation. tandfonline.comresearchgate.net The heterogeneous nature of the catalyst allows for easy separation and recycling, enhancing the sustainability of the process. tandfonline.com

Dichlorotriphenylphosphorane (Ph₃PCl₂) has emerged as a highly effective reagent for the synthesis of tertiary benzanilides. organic-chemistry.org This method facilitates the one-step amidation of a wide range of substituted benzoic acids and N-monoalkylated anilines, producing high yields without the need for additional additives. organic-chemistry.org

The reaction proceeds efficiently in chloroform (B151607), and its proposed mechanism involves the formation of an acid chloride intermediate, which then reacts with the aniline. organic-chemistry.org This approach is advantageous compared to traditional methods that may require harsher conditions or multiple coupling reagents, often resulting in lower yields. organic-chemistry.org The versatility of dichlorotriphenylphosphorane is demonstrated by its compatibility with various functional groups, including Allyl, Boc, MPM, and Z groups, which remain unaffected under the reaction conditions. organic-chemistry.org

Table 1: Synthesis of Tertiary Benzanilides using Dichlorotriphenylphosphorane

| Benzoic Acid Derivative | Aniline Derivative | Yield (%) |

|---|---|---|

| Benzoic acid | N-methylaniline | 95 |

| 4-Methoxybenzoic acid | N-methylaniline | 98 |

| 4-Nitrobenzoic acid | N-methylaniline | 96 |

| Benzoic acid | N-ethylaniline | 93 |

Data sourced from research on dichlorotriphenylphosphorane-mediated synthesis. organic-chemistry.org

Native Chemical Ligation (NCL) is a powerful chemoselective reaction traditionally used for synthesizing large peptides and proteins. nih.gov Recently, the principles of NCL have been adapted for the formation of aromatic amide bonds, enabling the synthesis of benzanilides under mild, aqueous conditions. nih.govresearchgate.netrsc.org

This modified NCL reaction involves the coupling of a benzoic acid thioester with an o-mercaptoaniline derivative. nih.gov The mechanism proceeds in two steps: a rapid, reversible transthioesterification, followed by an irreversible intramolecular S-to-N acyl shift through a five-membered ring intermediate to form the stable amide bond. nih.gov This method is highly chemoselective and tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis. nih.gov

Researchers have successfully applied this NCL-based strategy to synthesize derivatives of Bcr-Abl tyrosine kinase inhibitors, such as ponatinib and GZD824, which contain a core benzanilide structure. nih.govresearchgate.net Furthermore, this reaction has been shown to be templated by nucleic acids (RNA), where complementary DNA or PNA oligomers attached to the reactive fragments are brought into proximity, triggering the benzanilide formation. nih.govrsc.org This templated synthesis opens possibilities for applications in DNA-encoded combinatorial libraries. nih.govresearchgate.net

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of benzanilides. tandfonline.comresearchgate.net

One highly efficient protocol employs a palladium-doped clay catalyst under solvent-free, microwave-irradiated conditions. tandfonline.comresearchgate.net This method allows for the rapid synthesis of various benzanilides from benzoyl chloride and aniline derivatives in excellent yields (often >95%) within minutes. researchgate.net The absence of a solvent and the recyclability of the heterogeneous catalyst make this a particularly green and scalable process. tandfonline.com

Another microwave-assisted approach involves the use of benzoyl chloride and pyridine supported on basic alumina. nih.gov This solvent-free procedure facilitates N-benzoylation of anilines, achieving quantitative yields in as little as one minute under microwave irradiation at 300 W. nih.gov The solid support adsorbs the hydrochloric acid byproduct, simplifying the workup and preventing its release into the atmosphere. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzanilide Synthesis

| Method | Catalyst/Support | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | None | Toluene | 2 hours | Traces |

| Microwave Irradiation | Pd-clay (5 mg) | Solvent-free | 8 minutes | 99 |

| Microwave Irradiation | Py/Basic Alumina | Solvent-free | 1 minute | 100 |

Data compiled from studies on microwave-assisted synthesis. researchgate.netnih.gov

Green Chemistry Approaches in Benzanilide Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. wjpmr.com In the context of benzanilide synthesis, green approaches focus on using environmentally benign solvents (or no solvent at all), employing recyclable catalysts, and improving energy efficiency. tandfonline.comresearchgate.net

The aforementioned microwave-assisted, solvent-free synthesis using a recyclable palladium-doped clay catalyst is a prime example of a green methodology. tandfonline.com This process avoids the use of large quantities of volatile organic solvents, which are common in traditional work-up and purification steps like column chromatography. tandfonline.com The product purification is often achieved through simple crystallization. tandfonline.comresearchgate.net

Another green protocol involves the selective oxidative halogenation of benzanilides using sodium halides (NaX) as the halogen source and Oxone as a powerful, safer oxidant in an aqueous-organic solvent system. researchgate.net This method avoids the use of hazardous elemental halogens and provides a simple, environmentally benign route to halogenated benzanilides, which are important industrial compounds. researchgate.net The development of such protocols highlights a shift towards more sustainable and economically viable chemical manufacturing. wjpmr.com

Solvent-Free Synthetic Strategies

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve operational efficiency. For the synthesis of benzanilide, microwave irradiation has emerged as a powerful tool in solvent-free strategies. One notable method involves the use of a palladium-doped clay catalyst under microwave irradiation to effectively mediate the amide bond formation between an amine and a carboxylic acid. tandfonline.comresearchgate.net This approach offers excellent yields in very short reaction times with only a small amount of catalyst required. tandfonline.com

Another solvent-free procedure utilizes a reagent system of benzoyl chloride and pyridine adsorbed onto basic alumina (PhCOCl-Py/basic alumina). nih.gov This method facilitates N-benzoylation under microwave irradiation, proceeding expeditiously with high yields. A key environmental advantage is that the hydrochloric acid byproduct remains adsorbed on the alumina support, preventing its release into the atmosphere. nih.gov

Under these optimized microwave conditions, the reaction between benzoic acid and aniline can achieve near-quantitative yields. The efficiency of these methods is highlighted by the significant reduction in reaction time compared to conventional heating.

Table 1: Comparison of Solvent-Free Benzanilide Synthesis Methods

| Method | Catalyst/Support | Conditions | Reaction Time | Yield (%) | Reference |

| Amidation | Palladium-doped Clay | Microwave (260 W) | 8 min | 99 | tandfonline.com |

| Benzoylation | Basic Alumina | Microwave (300 W) | 3-10 min | 71-89 | nih.gov |

| Thermal Conditions | 3 Å molecular sieves | 160°C | - | - | tandfonline.com |

| Catalytic | ZnO | 70°C | Short | Excellent | tandfonline.com |

Data compiled from multiple sources.

Environmentally Benign Catalytic Systems

The pursuit of environmentally benign catalytic systems for benzanilide synthesis focuses on replacing hazardous reagents and minimizing waste. Traditional methods often rely on the conversion of carboxylic acids to more reactive species like acid chlorides, which can be hazardous. uomustansiriyah.edu.iqyoutube.com Modern approaches favor the direct catalytic amidation of carboxylic acids and amines.

Heterogeneous catalysts are particularly advantageous as they are easily separated and can often be recycled. A prime example is the previously mentioned palladium-doped clay catalyst, which is robust, recyclable, and functions in a ligand-free and base-free system. tandfonline.comresearchgate.nettandfonline.com The catalyst's layered montmorillonite-KSF structure is believed to provide a polar support that brings the reagents into close proximity, facilitating the reaction. tandfonline.comresearchgate.net

Boric acid has also been explored as a simple, readily available, and green catalyst for the dehydrative amidation of benzoic acid with aromatic amines. orgsyn.org This method is efficient and can be performed under solvent-free conditions, involving the direct heating of a triturated mixture of the reactants and catalyst.

These green catalytic methods avoid the need for column chromatography for purification, often requiring only simple crystallization, which further reduces the use of volatile organic solvents. tandfonline.com

Functionalization and Derivatization of Benzanilide Scaffolds

Direct functionalization of the benzanilide core via C–H bond activation is a powerful strategy for rapidly generating molecular diversity, allowing for the synthesis of derivatives with varied biological activities.

Regioselective C–H Bond Functionalization

The benzanilide molecule contains multiple C–H bonds across two aromatic rings, making regioselectivity a significant challenge. The amide group, however, can act as an effective directing group to control the position of functionalization.

The selective introduction of a hydroxyl group into the benzanilide scaffold can dramatically alter its biological properties. nih.gov Transition metal catalysis provides a powerful tool for achieving regioselective C(sp²)–H hydroxylation. Research has demonstrated that the choice of metal catalyst—specifically Ruthenium(II) or Palladium(II)—can direct the hydroxylation to different positions on the benzanilide structure. nih.govsemanticscholar.orgscribd.comresearchgate.net

When a Pd(II) catalyst is used, hydroxylation occurs selectively at the ortho-position of the aniline ring (the ring attached to the nitrogen atom). nih.govsemanticscholar.org Conversely, employing a Ru(II) catalyst directs the hydroxylation to the ortho-position of the benzoyl ring (the ring attached to the carbonyl group). nih.govsemanticscholar.org This switchable regioselectivity is highly valuable for creating diverse libraries of hydroxylated benzanilides from a common precursor.

Computational studies have revealed that these distinct regioselective outcomes are governed by a combination of steric and electronic factors. nih.govsemanticscholar.org In the Ru-catalyzed reaction, steric effects are the dominant controlling factor, while electronic effects primarily govern the regioselectivity in the Pd-catalyzed pathway. nih.govsemanticscholar.org The reactions are typically performed in a trifluoroacetic acid (TFA)/trifluoroacetic anhydride (B1165640) (TFAA) co-solvent system with an oxidant like K₂S₂O₈. nih.govsemanticscholar.org

Table 2: Catalyst-Controlled Regioselective C–H Hydroxylation of N-methyl-benzanilide

| Catalyst (0.1 eq) | Oxidant (2-3 eq) | Predominant Product Regioisomer | Reference |

| Pd(II) | K₂S₂O₈ | Hydroxylation ortho to the acylated amine group (Aniline ring) | nih.govsemanticscholar.org |

| Ru(II) | K₂S₂O₈ | Hydroxylation ortho to the carbonyl group (Benzoyl ring) | nih.govsemanticscholar.org |

Data compiled from referenced studies.

Similar to hydroxylation, the position of a bromine atom on the benzanilide scaffold can significantly influence its bioactivity. researchgate.net A method for switchable, site-selective C(sp²)–H bromination has been developed that relies on the choice of a promoter rather than a change in the metal catalyst. researchgate.netnih.gov

This protocol allows for the regiodivergent bromination of a single benzanilide substrate. nih.gov The anilide moiety acts as an effective directing group. mdpi.com By selecting a specific promoter, one can direct the bromination to different positions on the aromatic rings. For instance, initial studies show that Pd(II) or hexafluoroisopropanol (HFIP) can be used to promote regioselective bromination, leading to different isomers. mdpi.com This method demonstrates excellent regioselectivity and good tolerance for various functional groups, providing high yields of the desired brominated products. researchgate.netnih.gov The utility of this strategy has been shown in the late-stage modification of biologically important molecules. researchgate.net

Oxidative addition is a fundamental step in many palladium-catalyzed C–H activation cycles. nih.govcsbsju.edu In these reactions, the palladium catalyst, typically in a low oxidation state such as Pd(0) or Pd(II), inserts into a C–H bond. nih.govnih.gov For dehydrogenative C-C bond forming reactions, a Pd(II) catalyst can directly functionalize a C-H bond of an arene, leading to an aryl-palladium intermediate. nih.gov This process increases the oxidation state of the metal, for example from Pd(II) to Pd(IV), and is often followed by reductive elimination, which forms the new bond and regenerates the active catalyst. illinois.edu

While oxidative addition to C-Halogen bonds is common, direct oxidative addition to a C-H bond is a more challenging but highly desirable transformation. csbsju.edu The feasibility and selectivity of this step are influenced by the oxidation state of the palladium catalyst. nih.gov For instance, DFT calculations have shown that Pd(0) and Pd(I) preferentially activate sp³ C–H bonds, whereas Pd(II) and Pd(III) favor the activation of sp² C–H bonds, which are present in the benzanilide scaffold. nih.gov This inherent selectivity is crucial for designing catalytic cycles that functionalize the aromatic rings of benzanilide without affecting other potentially reactive sites. The process is a key mechanistic step that enables the subsequent coupling reactions for further derivatization.

Halogenation Studies of Benzanilide and its Derivatives

The introduction of halogen atoms onto the benzanilide scaffold is a significant transformation, providing precursors for a variety of functionalized molecules through cross-coupling reactions. Research has focused on achieving regioselectivity in these halogenation reactions, targeting specific positions on either the benzoyl or the aniline ring.

Bromination:

Recent studies have demonstrated switchable site-selective C(sp²)–H bromination of benzanilides, allowing for the generation of different regioisomers from the same starting material. This selectivity is achieved by the careful selection of promoters. For instance, the use of a Palladium(II) promoter typically directs bromination to the ortho-position of the aniline ring. In contrast, employing a promoter like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can favor bromination at the para-position of the aniline ring.

A common brominating agent used in these transformations is N-Bromosuccinimide (NBS). The choice of solvent and other additives can also influence the reaction's outcome and yield.

Chlorination:

The regioselective chlorination of anilines, which shares structural similarities with the aniline moiety of benzanilide, has been achieved using copper(II) chloride (CuCl₂) in ionic liquids. This method has shown high yields and a preference for para-substitution under mild conditions. nih.govnih.govresearchgate.net While direct studies on benzanilide are less common, these findings suggest a viable pathway for the selective chlorination of the aniline ring within the benzanilide structure. The reaction is believed to proceed through an oxidation of the aniline by Cu(II), followed by the addition of a chloride ion. nih.gov

Iodination:

Palladium-catalyzed C-H iodination of benzamides using molecular iodine (I₂) as the sole oxidant presents an efficient method for introducing iodine. nih.gov This reaction can be directed to the ortho-position of the benzoyl group, facilitated by an amide auxiliary. The use of additives like cesium acetate (CsOAc) is crucial for regenerating the active palladium catalyst and completing the catalytic cycle. nih.gov This method has been successfully applied to a range of benzamide (B126) substrates, indicating its potential applicability to benzanilide and its derivatives for the synthesis of ortho-iodo-benzanilides. nih.gov

| Halogenation Type | Reagents and Conditions | Primary Product | Reference |

|---|---|---|---|

| Ortho-Bromination | NBS, Pd(OAc)₂, TFAA, TFA | ortho-Bromo benzanilide (on aniline ring) | nih.gov |

| Para-Bromination | NBS, TFAA, HFIP | para-Bromo benzanilide (on aniline ring) | nih.gov |

| Para-Chlorination (of anilines) | CuCl₂, Ionic Liquid | para-Chloro aniline derivative | nih.govnih.govresearchgate.net |

| Ortho-Iodination (of benzamides) | I₂, Pd(OAc)₂, CsOAc, K₂S₂O₈, DMSO | ortho-Iodo benzamide (on benzoyl ring) | nih.gov |

Modifications via Nucleophilic Acylation

Nucleophilic acylation reactions involving benzanilide can be envisioned in two primary ways: the acylation of the nitrogen atom of benzanilide, or the use of benzanilide as an acylating agent following its conversion to a more reactive species. The former is more extensively studied in the context of modifying the benzanilide structure.

The nitrogen atom of the amide group in benzanilide possesses a lone pair of electrons, rendering it nucleophilic. This allows for N-acylation reactions with various acylating agents such as acid chlorides and anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.

A well-known example that illustrates the principle of N-acylation is the Schotten-Baumann reaction, which is used for the synthesis of benzanilide from aniline and benzoyl chloride. uomustansiriyah.edu.iqwebsite-files.comslideshare.netbrainly.inuoanbar.edu.iq In this reaction, aniline acts as the nucleophile. Similarly, benzanilide itself can act as a nucleophile, reacting with other acylating agents to form N-acyl-benzanilides.

Acylation with Acid Chlorides:

Benzanilide can be N-acylated using various acid chlorides in the presence of a base like sodium hydroxide (B78521) or pyridine. uomustansiriyah.edu.iqslideshare.netbrainly.inyoutube.comyoutube.com The base plays a crucial role in deprotonating the amide nitrogen, increasing its nucleophilicity, and also scavenging the HCl generated during the reaction. uomustansiriyah.edu.iqbrainly.in

Acylation with Anhydrides:

Acid anhydrides are another class of effective acylating agents for benzanilide. The reaction proceeds via nucleophilic attack of the amide nitrogen on one of the carbonyl carbons of the anhydride, leading to the formation of an N-acyl-benzanilide and a carboxylic acid byproduct. These reactions can often be performed under neutral or mildly basic conditions. Chemoselective N-acylation of amines in the presence of other functional groups has been successfully carried out using anhydrides in an aqueous medium. researchgate.net

| Acylating Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Acid Chlorides (e.g., Acetyl Chloride) | Base (e.g., NaOH, Pyridine), Aprotic Solvent | N-Acetyl-N-phenylbenzamide | uomustansiriyah.edu.iqslideshare.netbrainly.inyoutube.comyoutube.com |

| Acid Anhydrides (e.g., Acetic Anhydride) | Aqueous medium or aprotic solvent, often with a mild base | N-Acetyl-N-phenylbenzamide | researchgate.netorgsyn.org |

Amide Bond Cleavage and Hydrolysis Studies

The amide bond in benzanilide is relatively stable due to resonance stabilization. However, it can be cleaved under various conditions, including hydrolytic (acidic or basic) and non-hydrolytic (reductive or oxidative) methods.

Hydrolysis:

Hydrolysis of the amide bond in benzanilide yields benzoic acid and aniline. This reaction can be catalyzed by either acid or base, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release aniline and benzoic acid. viu.carsc.orgnih.gov Kinetic studies on the acid-catalyzed hydrolysis of related benzoic anhydrides have provided insights into the reaction mechanisms. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the aniline anion, which is subsequently protonated by the solvent to give aniline. The other product is a carboxylate salt, which upon acidification yields benzoic acid. uomustansiriyah.edu.iqrsc.orgacs.org Studies on the alkaline hydrolysis of N-acyl-benzanilides have been reported, providing valuable information on the kinetics and mechanism of this process. rsc.orgacs.org

Non-Hydrolytic Cleavage:

Beyond hydrolysis, other methods have been developed for the cleavage of amide bonds, which can offer greater functional group tolerance.

Reductive Cleavage: Certain reducing agents can cleave the amide bond. For instance, the treatment of picolinic amides with excess zinc in aqueous hydrochloric acid has been shown to afford the corresponding amines in good yields under mild conditions. cam.ac.uk While not directly on benzanilide, this suggests a potential reductive pathway. Another method involves the use of lithium and a catalytic amount of naphthalene for the reductive cleavage of amides derived from benzoic acid. organic-chemistry.orgorganic-chemistry.org

Oxidative Cleavage: Oxidative methods can also be employed for amide bond cleavage. For example, a cobalt(II)/Oxone catalytic system has been used to break the C-N bond of various secondary amides. rsc.org Additionally, electrochemical oxidation has been explored for the selective oxidative cleavage of the benzyl C-N bond in related systems. nih.gov These advanced oxidation processes offer alternative strategies for the deconstruction of the benzanilide framework. rsc.org

| Cleavage Method | Reagents and Conditions | Products | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl), Heat | Benzoic Acid, Aniline | viu.carsc.orgnih.gov |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), Heat | Benzoate, Aniline | uomustansiriyah.edu.iqrsc.orgacs.org |

| Reductive Cleavage | Li, Naphthalene (catalytic) | Benzyl Alcohol, Aniline | organic-chemistry.orgorganic-chemistry.org |

| Oxidative Cleavage | Co(II)/Oxone | Varies depending on substrate and specific conditions | rsc.org |

Reaction Mechanisms and Kinetics of Benzanilide Transformations

Mechanistic Elucidation of Amide Bond Formation

The formation of the amide bond in benzanilide is a cornerstone of its synthesis. A prevalent method for this transformation is the Schotten-Baumann reaction, which involves the reaction of aniline (B41778) with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide (B78521). slideshare.netslideshare.net The mechanism of this benzoylation reaction is a nucleophilic acyl substitution.

The reaction commences with the nucleophilic attack of the nitrogen atom of aniline, which possesses a lone pair of electrons, on the electrophilic carbonyl carbon of benzoyl chloride. youtube.com The presence of a base like sodium hydroxide is crucial for two primary reasons. Firstly, it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the aniline starting material and the benzanilide product. uomustansiriyah.edu.iqbrainly.in Secondly, the base can act as a catalyst, promoting the reaction. uomustansiriyah.edu.iqbrainly.in

An alternative mechanism can be considered where the base first deprotonates the aniline to form a more nucleophilic anilide anion, which then attacks the benzoyl chloride. However, the direct attack of the neutral aniline is generally the accepted pathway in the Schotten-Baumann reaction.

Stereochemical and Regiochemical Control in Benzanilide Reactions

The three-dimensional arrangement of atoms (stereochemistry) and the specific location of reactions on the molecule (regiochemistry) are critical aspects of benzanilide's reactivity, influencing the properties and biological activities of its derivatives.

In solution, benzanilide predominantly exists in a trans conformation, with the exception of some derivatives. nih.gov N-methylbenzanilides, however, exist in an equilibrium between the major cis-form and the minor trans-form. nih.gov The introduction of methyl groups ortho to the amide bond can influence this equilibrium by destabilizing the cis-amide conformation. nih.gov

Significant research has focused on achieving regioselective functionalization of the benzanilide scaffold. For instance, the C(sp²)–H hydroxylation of benzanilides can be directed to different positions using different metal catalysts. rsc.orgnih.govrsc.org

Palladium(II) Catalysis: When Pd(II) is used as a catalyst, hydroxylation occurs on the phenyl ring originating from the aniline moiety. nih.govrsc.org This regioselectivity is primarily governed by electronic effects. rsc.orgrsc.org

Ruthenium(II) Catalysis: In contrast, a Ru(II) catalyst directs the hydroxylation to the phenyl ring of the benzoyl group. nih.govrsc.org In this case, steric factors are the dominant controlling element for regioselectivity. rsc.orgrsc.org

This catalyst-controlled regioselectivity allows for the synthesis of distinct ortho-hydroxylated benzanilide isomers from the same starting material, a valuable strategy in diversity-oriented synthesis for drug discovery. rsc.orgnih.govrsc.org Similarly, switchable site-selective C(sp²)–H bromination of benzanilides has been achieved by regulating the promoter, with Pd(II) directing bromination to the ortho position of the aniline ring and an HFIP promoter leading to the reversed regioselectivity. mdpi.com

Kinetic Investigations of Benzanilide Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For benzanilide, these investigations have shed light on its oxidative degradation and the influence of various factors on its reaction rates.

Oxidative Decomposition Kinetics of Benzanilide

The oxidative decomposition of benzanilide has been studied using different oxidizing agents. In one study, the oxidation of benzanilide by Cr(VI) in an aqueous acetic acid-sulphuric acid mixture was found to be first order with respect to the oxidant and second order with respect to the hydrogen ion concentration. sphinxsai.comresearchgate.net The reaction order with respect to benzanilide was first order at low concentrations but became independent of the substrate concentration at higher concentrations. sphinxsai.comresearchgate.net The primary product of this oxidation was identified as azobenzene. sphinxsai.com

Another investigation into the oxidative decomposition kinetics of benzanilide utilized imidazolium (B1220033) fluorochromate (IFC) as the oxidant in a water-acetic acid medium. sciensage.infosciensage.info This reaction was found to be first order with respect to both the oxidant (IFC) and the hydrogen ion concentration, but second order with respect to benzanilide. sciensage.infosciensage.info The main oxidation product was also identified as azobenzene. sciensage.infosciensage.info The absence of polymerization with acrylonitrile (B1666552) indicated that a free radical mechanism was not involved. sciensage.infosciensage.info

A study on the reaction of benzanilide with chlorine dioxide (ClO2) determined the rate constant to be (4.1±0.1) × 10⁻¹ M⁻¹.²⁴ s⁻¹ at pH 8.3 and 21°C. researchgate.net This reaction is base-assisted and has a strong pH dependence, with an activation energy of 123.7 kJ mol⁻¹. researchgate.net The degradation proceeds through two main pathways: attack on the anilide moiety to form benzamide (B126) (major pathway) and oxidative hydrolysis to benzoic acid (minor pathway). researchgate.net

Influence of Catalysts and Additives on Reaction Rates

Catalysts and additives can significantly alter the rate of benzanilide reactions. In the synthesis of benzanilides from substituted benzoic acids and aniline, trivalent phosphorus compounds such as phosphorus trichloride (B1173362) have been shown to be effective catalysts. ucj.org.uadntb.gov.ua Kinetic studies of this reaction catalyzed by phosphorus trichloride revealed a weak effect of substituents on the reaction rate. ucj.org.uadntb.gov.ua

The use of a palladium-doped clay catalyst under microwave irradiation has been shown to be an efficient method for benzanilide synthesis. tandfonline.com This heterogeneous catalyst allows for excellent yields in short reaction times and can be easily recycled. tandfonline.com

In the photochemical rearrangement of benzanilide, the presence of β-cyclodextrin has been observed to have a notable effect. cdnsciencepub.comcdnsciencepub.comresearchgate.net The addition of β-cyclodextrin increases the conversion of benzanilide by approximately 7-fold and favors the migration of the benzoyl group to the para position of the aniline ring over the ortho position. cdnsciencepub.comresearchgate.net

Solvent Effects on Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on its kinetics. In the oxidative decomposition of benzanilide by imidazolium fluorochromate, the rate of the reaction was found to increase with a decrease in the dielectric constant of the solvent, suggesting an ion-dipole interaction in the rate-determining step. sciensage.info

Similarly, in the oxidation of benzanilide by Cr(VI), the reaction rate increases with an increase in the percentage of acetic acid in the aqueous acetic acid solvent mixture. sphinxsai.com A plot of the logarithm of the rate constant versus the reciprocal of the dielectric constant was found to be linear. sphinxsai.com

The photochemical behavior of benzanilides is also influenced by the solvent. Studies on para-substituted benzanilides in both polar and nonpolar solvents have shown that the reaction solvent affects the product distribution, chemical yields, and the rate of formation of 2-aminobenzophenone (B122507) derivatives. nih.govresearchgate.net The solvent effect on this photoreaction has been analyzed using Reichardt's solvent parameter (ET(30)). nih.govrug.nl

Photoinduced Rearrangements and Photochemistry of Benzanilide

Benzanilide exhibits rich and complex photochemistry, with the photo-Fries rearrangement being a prominent reaction. This reaction typically involves the homolytic cleavage of the amide C-N bond upon irradiation with UV light, leading to the formation of a radical pair. rug.nl This radical pair can then recombine to form ortho- and para-aminobenzophenones.

The photochemistry of benzanilide is not limited to the photo-Fries rearrangement. In the presence of iodine, irradiation of benzanilide in benzene (B151609) can lead to cyclization to form phenanthridone. rsc.org The photolysis of N-chlorobenzanilides in the solid state has also been studied, leading to a photochemical rearrangement to form chloroaromatic amides. acs.org This reaction proceeds through arylamidyl radical intermediates. acs.org

Furthermore, theoretical studies have been conducted to understand the excited states involved in the photochemistry of benzanilide. nih.govresearchgate.net These studies have helped to assign the dual fluorescence observed for benzanilide to its two lowest singlet states, an n,π* state and a π,π* state. researchgate.net

Photo-Fries Rearrangement Studies

The Photo-Fries rearrangement is a characteristic photochemical reaction of aryl esters and amides, including benzanilide. slideshare.netwikipedia.org Upon UV irradiation, benzanilide undergoes cleavage of the amide bond, leading to the formation of a radical pair, which then recombines to yield ortho- and para-aminobenzophenones. slideshare.net This reaction typically proceeds without a catalyst and is initiated by the absorption of UV light. slideshare.netslideshare.net

The mechanism involves the homolytic cleavage of the C-N bond of the amide, generating a benzoyl radical and an anilino radical. These radicals are held in close proximity by the solvent cage and can recombine at the ortho or para positions of the aniline ring. Subsequent tautomerization leads to the final aminobenzophenone products. The ratio of ortho to para isomers can be influenced by the reaction conditions. wikipedia.org

Studies on para-substituted benzanilides have shown that direct irradiation at 254 nm leads to the expected Photo-Fries rearrangement. rug.nl The reaction's progress can be monitored by UV-vis spectroscopy, which reveals isosbestic points indicative of the conversion of the starting benzanilide to the benzophenone (B1666685) products. rug.nl The rate of this photoreaction is sensitive to solvent polarity, with nonpolar solvents like hexane (B92381) and benzene accelerating the process. rug.nl A linear relationship, known as the Hammett relationship, has been observed between the reaction rate constants and the electronic nature of the substituents. rug.nl

In the presence of β-cyclodextrin, the photolysis of benzanilide shows a significant increase in conversion, and the formation of the para-rearranged product is favored over the ortho-isomer. researchgate.net This selectivity is attributed to the substrate being encapsulated within the cyclodextrin (B1172386) cavity, which influences the recombination of the radical pair. researchgate.net The formation of aniline as a byproduct is also notably decreased in the presence of β-cyclodextrin. researchgate.net

| Substrate | Conditions | Products | Key Findings |

| Benzanilide | UV irradiation | 2-Aminobenzophenone, 4-Aminobenzophenone | Proceeds via a radical mechanism involving cleavage and recombination. slideshare.netwikipedia.org |

| para-Substituted benzanilides | 254 nm irradiation in various solvents | Substituted 2-aminobenzophenones, substituted anilines | Reaction rate depends on solvent polarity and substituent electronic effects. rug.nl |

| Benzanilide | Photolysis in the presence of β-cyclodextrin | 2-Aminobenzophenone, 4-Aminobenzophenone | Increased conversion and preference for para-substitution. researchgate.net |

Intramolecular Photocyclization Processes

Intramolecular photocyclization is another significant photoreaction of benzanilide derivatives, particularly those with a suitable substituent on the ortho position of the benzoyl or anilide ring. This reaction leads to the formation of fused heterocyclic systems, most notably phenanthridones.

For instance, the direct irradiation of 2-substituted benzanilides can lead to phenanthridone derivatives through an efficient photoinduced 6π-electrocyclization reaction. rug.nl This marks a change in reactivity compared to the unsubstituted benzanilide, which primarily undergoes the Photo-Fries rearrangement. rug.nl The UV photolysis of 2′-chloro-4-R-benzanilides in acetonitrile (B52724) under a nitrogen atmosphere yields 9-R-phenanthridin-6(5H)-one as a major product (20–30% yield). researchgate.net

The proposed mechanism for this photocyclization involves an initial 6π-electrocyclization to form a dihydrophenanthridone intermediate. researchgate.net This is followed by a thermal suprafacial rug.nlresearchgate.net-H shift and subsequent keto-enol isomerization to yield the final aromatic phenanthridone product. researchgate.net

The photoreaction of 2'-chlorobenzanilide in acetonitrile specifically produces phenanthridone in 19% yield. koreascience.kr This cyclization competes with other photoreactions, including photosubstitution and the Photo-Fries rearrangement. koreascience.kr

| Substrate | Conditions | Major Product | Yield |

| 2-Substituted benzanilides | Direct UV irradiation | Substituted phenanthridones | - |

| 2′-Chloro-4-R-benzanilides (R=H, CH₃, CH₃O) | UV photolysis in acetonitrile | 9-R-Phenanthridin-6(5H)-one | 20-30% |

| 2'-Chlorobenzanilide | UV irradiation in acetonitrile | Phenanthridone | 19% |

Photoreduction and Photosubstitution Reactions

In addition to rearrangement and cyclization, benzanilide derivatives can undergo photoreduction and photosubstitution reactions, often influenced by the solvent and the presence of nucleophiles. These reactions typically involve the homolytic cleavage of a carbon-halogen bond in halo-substituted benzanilides.

The UV photolysis of 2′-chloro-4-R-benzanilides in acetonitrile results in minor amounts of photoreduction products alongside the major photocyclization products. researchgate.net However, when the reaction is carried out in acetonitrile containing 10% water or aqueous sodium hydroxide, an intramolecular photosubstitution product, 2-(4-R-phenyl)-1,3-benzoxazole, becomes a major product (around 30% yield). researchgate.net

Similarly, irradiation of 2'-bromobenzanilide in acetonitrile with sodium hydroxide leads to the formation of the intramolecular photosubstitution product, 2-phenylbenzoxazole (B188899), in 45% yield, along with minor photoreduced and Photo-Fries products. koreascience.kr In contrast, under the same conditions, 2'-chlorobenzanilide primarily yields the Photo-Fries product, 2-amino-3-chlorobenzophenone (22%), with 2-phenylbenzoxazole as a minor product. koreascience.kr

These photosubstitution reactions are thought to proceed via an electrophilic aromatic substitution of the aryl halide with the oxygen of the amide group. scispace.com In the presence of a base like NaOH, an imidolate anion is formed, which upon excitation, can attack the halophenyl ring, leading to the displacement of the halide ion and the formation of the benzoxazole (B165842) ring. scispace.com Photoreduction to benzanilide is also observed as a competing process. koreascience.krmcmaster.ca

| Substrate | Conditions | Major Product(s) | Yield(s) |

| 2′-Chloro-4-R-benzanilides | UV photolysis in acetonitrile with 10% H₂O or NaOH | 2-(4-R-Phenyl)-1,3-benzoxazole | ~30% |

| 2'-Bromobenzanilide | Irradiation in acetonitrile with NaOH | 2-Phenylbenzoxazole | 45% |

| 2'-Chlorobenzanilide | Irradiation in acetonitrile with NaOH | 2-Amino-3-chlorobenzophenone | 22% |

| 2'-Chlorobenzanilide | Irradiation in acetonitrile | Phenanthridone, Benzanilide, 2-Phenylbenzoxazole | 19% (Phenanthridone) |

Computational Chemistry and Theoretical Investigations of Benzanilide

Photophysical Properties and Excited State Dynamics

Anomalous Dual Fluorescence and Tautomerism Studies

Computational and spectroscopic studies have revealed that the fluorescence behavior of benzanilide is characterized by complex, competitive radiative processes. researchgate.net The molecule exhibits an anomalous dual fluorescence, a phenomenon that has been the subject of extensive theoretical investigation. wiserpub.comresearchgate.netrug.nl Typically, benzanilide displays a normal fluorescence emission band (F1) in the ultraviolet region at approximately 345-350 nm. researchgate.netwiserpub.com In addition to this, a second, anomalous fluorescence band with a large Stokes shift is observed at longer wavelengths, typically in the 470-500 nm region. wiserpub.comresearchgate.net

The origin of this long-wavelength emission has been attributed to two primary excited-state phenomena: excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). researchgate.netwiserpub.comresearchgate.net The ESIPT pathway involves the tautomerization of the ground-state amide form of benzanilide to its imidol form, N-phenylbenzimidic acid, via a photoinduced proton transfer. wiserpub.comresearchgate.netinnovareacademics.in Early studies proposed that this blue-green fluorescence originated from the excited imidol tautomer, which could be formed through a double proton transfer within a hydrogen-bonded dimer of cis-benzanilide. researchgate.netrug.nl

Later research, however, established that this long-wavelength band is more accurately described as a superposition of emissions from both the proton-transfer (PT) tautomer and an intramolecular charge-transfer (ICT) state. researchgate.netwiserpub.com Detailed spectroscopic analysis has decomposed the broad long-wave fluorescence band into contributions from the imidol-tautomer (S'1(PT) → S0(PT)) and the ICT isomer (S''1(CT) → S0(CT)). researchgate.net At cryogenic temperatures (77 K) in methylcyclohexane, these bands are replaced by a new fluorescence band around 415 nm, which is thought to originate from benzanilide dipolar aggregates or cis-imidol dimers. researchgate.net

| Fluorescence Process | Typical Emission Wavelength (λmax) | Originating State | Reference |

|---|---|---|---|

| Normal Fluorescence (F1) | ~345 nm | Initially Excited State (S1(LE)) | researchgate.netwiserpub.com |

| Proton Transfer (PT) Fluorescence | ~468 nm | Imidol Tautomer Excited State (S'1(PT)) | researchgate.net |

| Intramolecular Charge Transfer (ICT) Fluorescence | ~510 nm | Charge-Transfer Isomer Excited State (S''1(CT)) | researchgate.net |

| Low-Temperature Aggregate Fluorescence | ~415 nm (at 77 K) | Dipolar Aggregates or cis-Imidol Dimers | researchgate.net |

Charge Transfer Phenomena in Benzanilide Systems

The phenomenon of intramolecular charge transfer (ICT) is a critical aspect of benzanilide's photophysical behavior, contributing significantly to its anomalous dual fluorescence. researchgate.netwiserpub.com The ICT state is often described as a twisted intramolecular charge transfer (TICT) state, which arises from a conformational change involving the rotation around the amide bond in the excited state. rug.nl This twisting facilitates charge delocalization from the electron-donating aniline (B41778) moiety to the electron-accepting phenyl group. rug.nl

The nature and extent of charge transfer can be significantly influenced by chemical substitutions on the benzanilide framework. Studies on N-benzoylnaphthalenes, which are structurally related, have shown a noticeable substituent effect on the TICT fluorescence band, yielding a linear Hammett correlation. rug.nl This indicates that the energy of the charge transfer state can be systematically tuned by altering the electronic properties of the substituents. rug.nlxmu.edu.cn

In more complex systems, such as p-dimethylaminobenzanilides, computational and experimental studies have revealed the possibility of two competing charge-transfer pathways. xmu.edu.cnrsc.org The direction of charge transfer can be reversed based on the electronic nature of the substituents on the amido anilino moiety. xmu.edu.cn

At low Hammett constant (σ) values, the charge transfer occurs from the amido anilino group to the benzoyl moiety. xmu.edu.cn

At high σ values, the direction switches, and charge transfer proceeds from the dimethylamino group to the broader benzanilide moiety. xmu.edu.cn

This reversal highlights that the anilino group can act as a more potent electron donor than an aliphatic amino group. xmu.edu.cn However, in certain contexts, such as the inclusion complex of 4,4′-diaminobenzanilide with cyclodextrins, theoretical Mulliken charge analysis has indicated that no significant charge transfer occurs between the host and guest molecules. tandfonline.com

| Benzanilide System | Charge Transfer (CT) Characteristics | Key Findings | Reference |

|---|---|---|---|

| Benzanilide (unsubstituted) | From anilino moiety to phenyl group (TICT state) | CT state contributes to long-wavelength fluorescence. | rug.nl |

| Substituted Naphthanilides | CT emission energy correlates with Hammett constants. | Substituents modulate the energy of the CT state. | researchgate.netxmu.edu.cn |

| p-Dimethylaminobenzanilides | Reversible CT direction depending on substituents. | CT can occur from amido anilino to benzoyl or from dimethylamino to benzanilide. | xmu.edu.cn |

| 4,4′-Diaminobenzanilide:Cyclodextrin (B1172386) Complex | No significant CT between host and guest. | Mulliken charge values are near zero, confirming no CT interactions. | tandfonline.com |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and other computational methods are powerful tools for investigating the conformational landscape and dynamic behavior of benzanilide and its derivatives. ucl.ac.bedp.tech These studies often focus on the conformational isomerism of the central amide bond (cis vs. trans) and the rotational barriers of the connected aryl rings, which are crucial for understanding the molecule's structure-activity relationships and its interactions in different environments. ucl.ac.beacs.org

Conformational analysis of ameltolide, a benzanilide derivative, using molecular mechanics (MM2, OPLS) and semi-empirical (AM1, PM3) methods has shown that the cis and trans conformers have very similar energy contents. ucl.ac.be Higher-level ab initio calculations confirmed a small energy difference of approximately 3 kcal/mol between the two forms. ucl.ac.be This low energy barrier suggests that while a particular conformer may be favored in a crystal lattice, the molecule can readily adopt other conformations in solution or when binding to a biological target. ucl.ac.be This conformational plasticity is a key feature, as highlighted in studies of oligobenzanilides designed as α-helix mimetics. acs.orgresearchgate.net For these molecules, DFT calculations revealed that rotations about the Ar–C(O) and Ar–N bonds have relatively low energy barriers, allowing the scaffold to sample multiple conformations at room temperature. acs.org

MD simulations have also been employed to understand the molecular mechanisms behind macroscopic properties, such as crystal growth. dp.tech Simulations of the benzanilide crystal-solvent interface revealed that the morphology of the crystal can be modulated by the solvent. dp.tech For instance, weak polar interactions between the solvent and the (001) crystal face facilitate the integration of benzanilide molecules, leading to changes in crystal thickness. dp.tech In the context of drug design, MD simulations have been used to confirm the binding modes of benzanilide-based inhibitors to protein targets like sodium channels, providing stable docked conformations and validating interaction hypotheses. tubitak.gov.tr

| Study Focus | Computational Method(s) | Key Findings | Reference |

|---|---|---|---|

| Conformational Energy of Ameltolide | Molecular Mechanics (MM2, OPLS), Semi-empirical (AM1, PM3), Ab initio (HF/6-31G**) | Cis and trans conformers have similar energy content (~3 kcal/mol difference). | ucl.ac.be |

| Conformational Flexibility of Oligobenzanilides | DFT Calculations, NMR, X-ray Crystallography | Low rotational barriers around Ar-C(O) and Ar-N bonds allow for significant conformational plasticity. Restricted Ar-N rotation can lead to axial chirality. | acs.orgresearchgate.net |

| Crystal Growth and Morphology | Molecular Dynamics (MD) Simulations | Solvent-interface interactions at the molecular level control the macroscopic crystal morphology. | dp.tech |

| Ligand-Receptor Binding | Molecular Docking, Molecular Dynamics (MD) Simulations | MD simulations confirm the stability of docked poses of benzanilide derivatives in protein binding sites. | tubitak.gov.tr |

Supramolecular Chemistry and Crystal Engineering of Benzanilide

Hydrogen Bonding Networks and Supramolecular Synthons in Benzanilide Crystals

In the crystal structure of benzanilide itself, molecules are linked by N–H⋯O hydrogen bonds, forming continuous chains along the b-axis. These chains exhibit specific geometric parameters, such as an N⋯O distance of 3.112(6) Å, an H⋯O distance of 2.03 Å, and an N–H⋯O angle of 157°. uni.lu These primary hydrogen-bonded chains are further stabilized by dipole forces arising from carbonyl groups of inversion-related molecules, leading to the formation of sheets parallel to the bc plane. uni.lu These sheets then stack along the a-axis primarily through van der Waals interactions. uni.lu

In various benzanilide derivatives, N–H⋯O and C–H⋯O hydrogen bonds contribute to distinct supramolecular synthons. For instance, in N-(2-hydroxy-5-methylphenyl)benzamide, weak N–H⋯O interactions can lead to the formation of inversion dimers. ontosight.aiuni.lu In 3-chloro-N-(2-nitrophenyl)benzamide, weak C–H⋯O intermolecular contacts generate C(7) chains that propagate along the uni.lu direction. uni.luscitoys.com Another example, 2-nitro-N-(2-nitrophenyl)benzamide, forms C(4) chains along via N–H⋯O hydrogen bonds, which are then linked by weak C–H⋯O contacts into (100) sheets containing edge-fused R₄⁴(30) rings, ultimately forming a three-dimensional network. Trifluoromethyl-substituted benzanilides also exhibit strong N–H⋯O=C and weaker C–H⋯O=C hydrogen bonds, which are crucial for their crystal packing. uni.lucenmed.com

Halogen-halogen interactions are critical in influencing the polymorphic behavior and crystal packing of benzanilides. fishersci.fi Research indicates a notable preference in the type of F⋯F contacts: organic fluorine atoms tend to form Type I F⋯F contacts, whereas heavier halogens like chlorine, bromine, and iodine preferentially engage in Type II contacts. americanelements.comfishersci.fi Hetero-halogen⋯halogen interactions (e.g., F⋯X, where X represents Cl, Br, or I) typically adopt a Type II geometry, a characteristic attributed to the higher polarizability of the electron density associated with the heavier halogen atoms. americanelements.comfishersci.fi These interactions, along with their cooperative effects, are essential in determining the solid-state architecture. americanelements.comfishersci.fi For instance, weak Cl⋯Cl and C–H⋯F interactions have been identified in polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide. Furthermore, C(sp³)–F···F–C(sp³) contacts, often referred to as the "fluorous effect," contribute to the stabilization of crystal structures in trifluoromethylated benzanilides. cenmed.com

Inclusion Complex Formation with Cyclodextrins

Benzanilide, also known as N-benzoyl aniline (B41778) or N-phenyl benzamide (B126), is capable of forming inclusion complexes with cyclodextrins. These supramolecular assemblies are non-covalent, with their stability largely dependent on the complementarity of the molecular size and shape between the host (cyclodextrin) and guest (benzanilide), as well as the surrounding environmental conditions. Beta-cyclodextrin (β-CD), a commonly studied host, possesses a truncated cone-shaped hydrophobic cavity approximately 8 Å deep and 6.0–6.4 Å in diameter, along with a hydrophilic exterior. This structural feature allows β-CD to encapsulate hydrophobic guest molecules like benzanilide. Nuclear Magnetic Resonance (¹H NMR) analysis has confirmed the encapsulation of the benzamido ring of benzanilide within the cyclodextrin (B1172386) cavity.

Theoretical studies, including those utilizing the DFT B3LYP 3-21G method in the gas phase, have been employed to investigate the inclusion complexes formed between benzanilide and β-CD. The complexation energy (Ecomp) is a key parameter in these studies, calculated as the total energy of the host-guest complex minus the sum of the energies of the isolated guest and host molecules (Ecomp = E(host-guest) - E(guest) - E(host)).

The orientation of the benzanilide molecule within the β-CD cavity significantly influences the complexation energy. For the amide tautomer of benzanilide, Orientation A, where the –NH group is positioned inside the β-CD cavity, exhibited a more stable inclusion complex with a complexation energy of -24.81 KJ mol⁻¹. Conversely, for the imidol tautomer, Orientation B was found to be more stable, with a complexation energy of -27.96 KJ mol⁻¹.

The stability of these inclusion complexes is generally indicated by negative stabilization energy values, signifying that the energy of the complex is lower than the combined energies of the isolated host and guest molecules. It is important to note that the solvent environment profoundly impacts host-guest interactions; inclusion reactions that are non-spontaneous in the gas phase can become spontaneous in an aqueous medium. This phenomenon is partly attributed to the release of water molecules from the β-CD cavity upon complexation in an aqueous solution. Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are also calculated, with favorable (negative) ΔG values confirming the spontaneity of the inclusion process. Computational methods such as Molecular Dynamics (MD) simulations, Free Energy Perturbation (FEP), and Thermodynamic Integration (TI) are utilized to estimate the relative free energy of complexation.

Table 1: Benzanilide-β-Cyclodextrin Complexation Energies (Gas Phase)

| Benzanilide Tautomer | Orientation | Complexation Energy (KJ mol⁻¹) |

| Amide | A | -24.81 |

| Imidol | B | -27.96 |

| Data based on theoretical calculations using DFT B3LYP 3-21G method. |

Polymorphism and Crystal Growth Studies of Benzanilide

Polymorphism, defined as the ability of a compound to crystallize into more than one distinct crystal structure, is a well-documented phenomenon in molecular solids. Benzamide, a closely related compound to benzanilide, holds historical significance as the first reported polymorphic molecular crystal (1832), where its initial silky needle-like crystals gradually transformed into rhombic forms. Benzamide is known to exist in three polymorphs: the least stable orthorhombic form II (obtained via flash cooling), the monoclinic form III (historically observed), and the most stable monoclinic form I. While the hydrogen bonding motifs remain consistent across these benzamide polymorphs, their π-π interactions show significant differences.

In the context of benzanilides, halogen substitution can influence molecular conformation and supramolecular packing, with halogen-halogen interactions playing a critical role in inducing polymorphic modifications. americanelements.comfishersci.fi For instance, concomitant dimorphism has been observed in trifluoromethyl-substituted benzanilides, specifically 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, where two distinct crystal forms coexist, both featuring multiple molecules in the asymmetric unit (Z' > 1). uni.lu Thermal studies on this compound revealed the rare occurrence of simultaneous melting and a solid-to-solid phase transition at the same temperature, transitioning from a centrosymmetric (Z'=2) to a noncentrosymmetric (Z'=4) structure. uni.lu

Crystal growth studies on benzanilide aim to elucidate the mechanisms governing crystal growth and morphology regulation. Optimized block-like crystals can be obtained through techniques like solvent screening and cooling crystallization. Investigations have established the growth kinetics for specific crystal faces, such as (111), (1-10), and (020). The growth of the (001) face, for example, has been determined to follow a two-dimensional nucleation model, supported by microscopic surface analysis. The morphology of benzanilide crystals is significantly influenced by solvent-interface interactions and solvent diffusion. Weak polar interactions between the solvent and the crystal interface can facilitate the incorporation of benzanilide molecules into low-polarity faces (e.g., (001)), leading to surface roughening and an increase in crystal thickness when using highly polar solvents like acetonitrile (B52724). Conversely, weaker hydrogen bonding interactions between solvents and high-polarity faces (e.g., (020)), combined with enhanced molecular diffusion, can promote the rapid growth and eventual disappearance of these faces in solvents such as ethanol (B145695) and acetonitrile.

Biological Activity and Structure Activity Relationship Sar Studies of Benzanilide Derivatives

Development of Benzanilide Derivatives as Therapeutic Agents

Benzanilide derivatives have been investigated and developed for a diverse range of therapeutic applications, owing to their ability to interact with various biological targets. The core structure serves as a versatile backbone for designing agents with specific pharmacological profiles.

Key therapeutic areas where benzanilide derivatives have shown promise include:

Anticancer Agents: The benzanilide moiety is a critical component in many antiproliferative agents. Derivatives have demonstrated potent inhibitory activity against various cancer cell lines, including breast cancer (MCF-7, SK-BR-3) and liver cancer (HepG2). researchgate.net Their mechanism often involves the inhibition of crucial cellular signaling pathways, such as those mediated by tyrosine kinases. rsc.orgnih.gov

Antifungal Agents: Recognizing the rise in fungal resistance, researchers have designed benzanilide-containing azole derivatives. rsc.org These compounds have shown potent activity against fluconazole-sensitive and, notably, fluconazole-resistant strains of Candida albicans by targeting the fungal enzyme lanosterol (B1674476) 14-α-demethylase (CYP51). rsc.org

Enzyme Inhibitors: Benzanilide derivatives have been developed as inhibitors for several enzyme classes. This includes histone deacetylase (HDAC) inhibitors, which play a role in cell cycle control and are targets for cancer therapy. psu.edu Additionally, they have been synthesized as dual-acting agents, for instance, simultaneously inhibiting steroid 5-alpha-reductase and acting as alpha 1-adrenoceptor antagonists. nih.gov

Potassium Channel Openers: A significant area of development is their role as potassium channel openers, particularly for the large-conductance Ca2+-activated potassium (BKCa or Maxi-K) channels. nih.govshu.ac.uk These agents induce smooth muscle relaxation and vasodilation, suggesting potential applications in treating conditions like hypertension. nih.gov

Antimicrobial and Antiviral Agents: The benzanilide scaffold has been explored for developing agents against various pathogens. ontosight.aiontosight.ai Depending on the specific substitutions, these derivatives can exhibit antimicrobial or antiviral properties, although this remains an area of active investigation. ontosight.aiontosight.ai

Anti-atherosclerotic Agents: Certain benzanilide derivatives have been specifically designed and patented for their potential use as anti-atherosclerotic agents, highlighting their relevance in cardiovascular disease. google.com

The development of these therapeutic agents relies heavily on understanding how structural changes to the benzanilide core impact their interaction with biological targets, a field known as structure-activity relationship studies.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of benzanilide derivatives. These investigations systematically alter the chemical structure of the benzanilide scaffold and assess how these changes affect biological efficacy.

The type and position of substituents on both the benzoyl and anilide rings of the benzanilide core play a critical role in determining biological activity.

Anilide Moiety Substitutions:

In the context of histone deacetylase (HDAC) inhibitors, a substituent at the 2′-position of the anilide ring, such as a hydroxyl (-OH) or amino (-NH2) group, was found to be essential for inhibitory activity. psu.edu This suggests the substituent may act as a hydrogen-bonding site or engage in other electrostatic interactions with the enzyme. psu.edu

Conversely, introducing a methyl group at the 3′-position led to a loss of activity, while substituents at the 4′-position, whether electron-donating or electron-withdrawing, weakened the inhibitory effect. psu.edu This indicates that steric factors at the 3′ and 4′ positions are important for the interaction with the enzyme. psu.edu

For antifungal azole derivatives, the benzanilide fragment was chosen to fit into a narrow hydrophobic channel of the target enzyme, CYP51, enhancing antifungal activity. rsc.org

Benzoyl Moiety and N-Alkyl/Aryl Substitutions:

For N-benzyl benzanilides designed as butyrylcholinesterase (BChE) inhibitors, adding electron-withdrawing groups to the N-benzyl ring enhanced both potency and selectivity.

In the development of potassium channel openers, specific substitutions on both rings are crucial. One of the most potent vasodilator compounds identified was N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide, highlighting a specific pattern of hydroxylation, chlorination, and methoxylation that confers high efficacy. nih.gov

The position of a hydroxyl group can dramatically alter bioactivity. For instance, a hydroxyl group on the benzoyl segment is a feature of a DNA-PK inhibitor, whereas in a rotamase inhibitor, it is located on the aniline (B41778) ring. rsc.orgrsc.org

The table below summarizes key SAR findings for different therapeutic targets.

| Target Class | Moiety | Position | Substituent Type | Effect on Activity |

| HDAC Inhibitors | Anilide | 2' | -OH, -NH2 | Essential for activity |

| Anilide | 3' | -CH3 | Loss of activity | |

| Anilide | 4' | Electron-donating or -withdrawing | Weakened activity | |

| BChE Inhibitors | N-Benzyl Ring | Any | Electron-withdrawing | Enhanced potency and selectivity |

| Potassium Channel Openers | Benzoyl & Anilide | Various | Specific patterns (e.g., -OH, -Cl, -OCH3) | Potent vasodilation |

| Antifungal (CYP51) | Full Scaffold | N/A | Benzanilide fragment | Acts as a hydrophobic segment to enhance binding |

These examples underscore that both electronic and steric effects of substituents are pivotal in modulating the biological potency of benzanilide derivatives. psu.edu

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. dergipark.org.tracs.org For benzanilide derivatives, these models help rationalize observed SAR and guide the design of new, more potent compounds.

A general pharmacophore model for a biologically active molecule includes features like: acs.org

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (H)

Aromatic Rings (AR)

Positively/Negatively Ionizable Groups

For benzanilide derivatives, key pharmacophoric features often include:

The amide N-H group acting as a hydrogen bond donor.

The carbonyl oxygen (C=O) acting as a hydrogen bond acceptor.

The two phenyl rings providing aromatic and hydrophobic interaction points.

In the context of specific targets:

Anticancer (EGFR inhibitors): In-silico studies to develop anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) used pharmacophoric interactions to design and evaluate novel benzanilide derivatives. researchgate.net

Potassium Channel Openers: Molecular modeling of benzanilides as BKCa channel openers helped identify the structural features required for potent channel activation. shu.ac.uk

Antifungal (CYP51 inhibitors): The design of novel antifungal agents was based on a pharmacophore where a nitrogen-containing heterocycle binds to the enzyme's heme group, and two hydrophobic segments, one of which is the benzanilide fragment, occupy hydrophobic channels in the enzyme's cavity. rsc.org

These models serve as powerful tools in virtual screening campaigns to identify new lead compounds from large chemical databases. acs.orgdntb.gov.ua

Mechanistic Studies of Biological Interactions (e.g., enzyme inhibition, receptor binding)

Understanding the precise molecular mechanisms by which benzanilide derivatives exert their effects is crucial for their development as therapeutic agents. Studies have focused on their roles as enzyme inhibitors and ion channel modulators.

The benzanilide structure is a core component of several clinically important tyrosine kinase inhibitors (TKIs), particularly those targeting the Bcr-Abl kinase, which is responsible for chronic myeloid leukemia (CML). rsc.orgnih.gov

Imatinib and Nilotinib Analogs: A series of 3-substituted benzamide (B126) derivatives structurally related to Imatinib (STI-571) were developed and evaluated as Bcr-Abl kinase inhibitors. nih.gov These studies led to the identification of highly potent inhibitors, including NS-187, a promising candidate for treating Imatinib-resistant CML. nih.gov

Core Scaffold for Binding: The benzanilide core of TKIs like Nilotinib, Ponatinib, and GZD824 is essential for their high-affinity binding. rsc.org These inhibitors have IC₅₀ values in the low nanomolar range against Bcr-Abl. rsc.org

Synthesis and Binding Studies: Research has demonstrated that the benzanilide core of these TKIs can be synthesized using methods like native chemical ligation (NCL) in aqueous solutions. rsc.orgnih.govrsc.org Subsequent binding assays confirmed that the synthesized benzanilide structures, as well as related benzothiazole (B30560) derivatives, bind to the Abl1 tyrosine kinase with nanomolar affinity. rsc.orgrsc.org

The table below shows the inhibitory activity of prominent Bcr-Abl TKIs containing a benzanilide-like core.

| Compound | Target | Activity (IC₅₀ or K_d) | Status |

| Nilotinib (1) | Bcr-Abl | Low nanomolar | Approved for CML therapy |

| Ponatinib (2) | Bcr-Abl | Low nanomolar | Approved for CML/ALL therapy |

| GZD824 (3) | Bcr-Abl | K_d = 0.6 nM | Phase II clinical studies |

| Thiolated GZD824-SH (3a) | Abl1 | K_d = 0.9 nM | Research Compound |

Data sourced from studies on Bcr-Abl inhibitors. rsc.orgrsc.org

Benzanilide derivatives have been identified as a novel class of openers for large-conductance Ca²⁺-activated potassium (BKCa) channels. nih.gov These channels are crucial in regulating physiological processes like smooth muscle tone and neuronal excitability. shu.ac.uk

Mechanism of Action: Pharmacological evaluation of novel substituted benzanilides showed that they induce vasodilation in isolated rat aortic rings. nih.gov This relaxation effect was inhibited by specific BKCa channel blockers like iberiotoxin (B31492) (IbTX) and tetraethylammonium (B1195904) (TEA), confirming that the mechanism of action is predominantly through the opening of BK channels. nih.gov